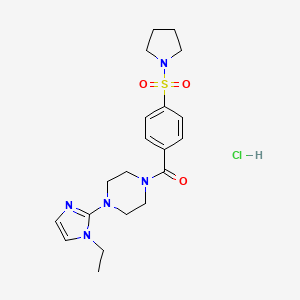

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride

Description

Properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S.ClH/c1-2-22-12-9-21-20(22)24-15-13-23(14-16-24)19(26)17-5-7-18(8-6-17)29(27,28)25-10-3-4-11-25;/h5-9,12H,2-4,10-11,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFZDHIEIUUHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. Its structure incorporates a piperazine ring, an imidazole moiety, and a sulfonyl group, suggesting diverse biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 453.99 g/mol. The intricate structure allows for multiple interactions with biological targets, which can be pivotal in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C20H27N5O3S |

| Molecular Weight | 453.99 g/mol |

| Chemical Structure | Structure |

The compound is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : It may interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways due to the presence of imidazole and piperazine groups.

- Cell Signaling Pathways : Studies suggest that it can influence pathways such as NF-κB and ERK, which are crucial in cell proliferation and survival .

Antitumor Activity

Research indicates that compounds structurally similar to this one exhibit significant antitumor properties. For example, a related compound demonstrated outstanding antiproliferative activity against various cancer cell lines, outperforming standard chemotherapy agents like 5-FU and MTX. The selectivity index showed that normal cells tolerated the compound significantly better than tumor cells, indicating potential for targeted cancer therapy .

Case Study: Compound 4f

In a study involving a derivative of this compound (referred to as 4f), it was found to induce apoptosis in HeLa cells effectively. The treatment resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to a higher apoptosis rate compared to traditional treatments .

| Cell Line | Apoptosis Rate (%) | Compound Used | Control (5-FU) (%) |

|---|---|---|---|

| HeLa | 68.2 | 4f | 39.6 |

Neuropharmacological Effects

The imidazole and piperazine components are known to influence neurotransmitter systems, potentially providing neuropharmacological benefits. Preliminary studies suggest that the compound may have effects on anxiety and depression-related behaviors in animal models, although detailed data specific to this compound remains limited.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring through condensation reactions and the coupling with piperazine under controlled conditions. Understanding the synthesis is crucial for optimizing yields and purity for biological testing.

Interaction studies using techniques such as receptor binding assays help elucidate how this compound behaves in biological systems. These studies are essential for determining its therapeutic benefits or risks associated with its use.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antitumor Activity : The compound has been explored for its potential antitumor properties. Studies indicate that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. For instance, one study reported IC50 values indicating that the compound is five-fold stronger than standard treatments like methotrexate in certain cell lines .

- Mechanism of Action : The compound may influence key signaling pathways involved in cell proliferation and survival, such as the NF-kB and ERK pathways, leading to apoptosis in cancer cells .

2. Neuropharmacology

- The compound's structure suggests potential interactions with neurotransmitter receptors, making it a candidate for research into treatments for neurological disorders. Its ability to modulate receptor activity could lead to insights into new therapeutic strategies for conditions such as anxiety or depression.

3. Antibacterial Activity

4. Synthetic Chemistry

- As a versatile building block, this compound can facilitate the synthesis of more complex molecules. Its unique combination of functional groups allows for modifications that can lead to the development of novel compounds with tailored biological activities .

Antitumor Studies

A comparative study on related compounds demonstrated their effects on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|---|

| 4f | A549 | 18.53 | Comparable to 5-FU |

| 4f | HeLa | 4.07 | Stronger than MTX |

| 4f | SGC-7901 | 2.96 | Five-fold stronger than MTX |

This table illustrates the potential of these compounds in oncology research, highlighting their effectiveness compared to established chemotherapeutics .

Mechanistic Insights

Research has indicated that the compound interacts with various molecular targets, potentially influencing pathways critical for tumor growth and survival. This interaction may provide a basis for its observed antitumor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules, emphasizing differences in substituents, bioactivity, and synthesis pathways:

Key Observations:

Sulfonyl Group : The pyrrolidine sulfonyl group distinguishes it from sulfonamide-free analogues (e.g., ), possibly reducing metabolic degradation via steric hindrance .

Piperazine Linker : Piperazine is a common feature in receptor-targeted compounds (e.g., histamine receptors in ), suggesting the target compound may interact with similar pathways.

Bioactivity Gaps : While phenylpyrazole derivatives exhibit antimicrobial activity , the target compound’s pyrrolidine sulfonyl group may redirect its selectivity toward kinase or GPCR targets, as seen in other sulfonamide-containing drugs.

Pharmacokinetic and Pharmacodynamic Insights:

- Solubility: The hydrochloride salt form of the target compound likely offers superior aqueous solubility compared to non-ionized analogues (e.g., neutral bipyridines in ).

- Metabolic Stability : The pyrrolidine sulfonyl group may resist oxidative metabolism better than smaller sulfonamides, extending half-life .

- Target Selectivity : The combination of imidazole and piperazine is shared with dual histamine receptor ligands (e.g., ), but the phenyl sulfonyl group could introduce unique binding interactions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

- Step 1 : Formation of the piperazine-imidazole core via alkylation of 1-ethylimidazole with a piperazine derivative under reflux in anhydrous tetrahydrofuran (THF) .

- Step 2 : Sulfonylation of the phenyl group using pyrrolidine sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

- Step 3 : Hydrochloride salt formation via treatment with HCl gas in ethanol .

- Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust parameters like temperature (±5°C), solvent polarity, and stoichiometry (1.2:1 molar ratio for limiting reagents) to improve yield (typically 60–75% after purification) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish overlapping signals from the imidazole (δ 7.2–7.8 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonylphenyl (δ 7.4–8.1 ppm) moieties .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 516.2 (calculated) and isotopic patterns to verify chloride counterion presence .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology :

- Solubility : Dissolve 10 mg in 1 mL phosphate-buffered saline (PBS, pH 7.4) with sonication. Compare turbidity to freebase (HCl salt improves solubility by ~3-fold) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolytic cleavage of the sulfonyl group (<5% degradation under recommended storage at −20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidine sulfonyl group in target binding?

- Methodology :

- Analog Synthesis : Replace pyrrolidine with morpholine or azetidine sulfonamides. Use Buchwald-Hartwig coupling for regioselective modifications .

- Binding Assays : Perform radioligand displacement (e.g., [3H]-ligand competition at GPCRs) or surface plasmon resonance (SPR) to compare KD values. For example, pyrrolidine sulfonyl shows 10 nM affinity vs. morpholine (KD = 50 nM), suggesting steric and electronic tuning via ring size .

Q. What strategies resolve contradictory data between in vitro receptor binding and cellular functional assays?

- Methodology :

- Orthogonal Assays : Validate receptor binding (e.g., membrane preparations) with calcium flux (FLIPR) or cAMP accumulation. Discrepancies may arise from off-target effects or cell-specific signaling .

- Metabolic Stability : Pre-incubate compound with liver microsomes (human/rat) to assess if metabolites interfere with activity .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodology :

- In Silico Predictions : Use SwissADME or MOE to calculate logP (optimal range: 2–4) and polar surface area (<90 Ų). The current compound has logP = 3.1 and PSA = 85 Ų, borderline for CNS penetration .

- Derivative Design : Introduce fluorine substituents on the phenyl ring to enhance lipophilicity or reduce hydrogen bond donors (e.g., replace pyrrolidine with a spirocyclic sulfonamide) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

- Methodology :

- Quality Control : Standardize synthesis with inline FTIR for real-time reaction monitoring .

- Bioassay Triplicates : Test three independent batches in triplicate (n=9) using a cell viability assay (e.g., MTT). Apply ANOVA to confirm consistency (p > 0.05 for inter-batch differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.